4-(fluoromethoxy)benzaldehyde
Description
4-(Fluoromethoxy)benzaldehyde is a benzaldehyde derivative substituted with a fluoromethoxy (-OCH₂F) group at the para position. The fluoromethoxy group combines the electron-withdrawing effects of fluorine with the alkoxy moiety, influencing the compound’s electronic and steric properties. This substitution enhances reactivity in electrophilic and nucleophilic aromatic substitutions, making it valuable in synthesizing heterocycles, dyes, and pharmaceutical intermediates. Applications of such fluorinated benzaldehydes span materials science (e.g., solvatochromic dyes) and medicinal chemistry due to their metabolic stability and bioavailability .
Properties
CAS No. |
2242622-35-9 |
|---|---|
Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
4-(fluoromethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-(fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(fluoromethoxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(fluoromethoxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(fluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to interact with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(fluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -OCH₂F) lower electron density at the aromatic ring, increasing reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., -OCH₃) .
- Fluorinated alkoxy groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
- Long-chain alkoxy substituents (e.g., hexyloxy) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
Nucleophilic Aromatic Substitution (NAS):
- 4-Fluorobenzaldehyde undergoes NAS with 4-methoxyphenol in DMSO/K₂CO₃ to yield 4-(4-methoxyphenoxy)benzaldehyde, leveraging fluorine’s electron-withdrawing effect to activate the ring .
- 4-(Trifluoromethyl)benzaldehyde reacts with isothiocyanates to form thiourea derivatives, a key step in antimicrobial agents .
Condensation Reactions:
Comparative Reactivity :
Key Trends :
Insights :
- Fluorinated aldehydes generally require careful handling due to irritant properties.
- Chlorinated analogs pose higher toxicity risks compared to fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
